Isocoreopsin
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c22-8-17-18(26)19(27)20(28)21(31-17)29-10-2-3-11-13(24)7-15(30-16(11)6-10)9-1-4-12(23)14(25)5-9/h1-6,15,17-23,25-28H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWENDZQUFCJISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Methodologies
Plant Sources and Botanical Distribution of Isocoreopsin (B1202808)
This compound has been identified in plants belonging to different families, highlighting its distribution across various botanical genera.
Butea monosperma, commonly known as the 'Flame of the Forest', is a prominent source of this compound. Investigations into the chemical constituents of B. monosperma, particularly its flowers, have consistently reported the presence of this flavonoid. nih.govmathewsopenaccess.comresearchgate.netacs.orgnih.govnih.govrjpbcs.comeijppr.combenthambooks.comasianjpr.comijpsjournal.comsmujo.idresearchgate.netmdpi.commathewsopenaccess.comresearchgate.netscispace.comnih.govresearchgate.net The flowers of B. monosperma are rich in various flavonoids, including butrin (B1195357), isobutrin (B1238462), butein (B1668091), and chalcones, with this compound being one of the key components isolated from extracts, such as the n-butanol extract of the flowers. nih.govmathewsopenaccess.comresearchgate.netacs.orgnih.govnih.govrjpbcs.comeijppr.combenthambooks.comasianjpr.comijpsjournal.comsmujo.idresearchgate.netmdpi.commathewsopenaccess.comresearchgate.netscispace.comnih.govsemanticscholar.org
Research indicates that this compound is present in the flower petals of Butea monosperma. acs.orgjournalspub.com It is described as a naturally occurring, water-soluble compound extracted from this part of the plant. journalspub.com Studies focusing on the n-butanol fraction of B. monosperma floral extract have identified this compound along with butrin and isobutrin. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netsemanticscholar.org These compounds are considered important key constituents of this extract. nih.govresearchgate.netnih.gov
Beyond Butea monosperma, this compound has also been identified in other plant species. Sophora alopecuroides is another reported source of this compound. nih.govplantaedb.comnp-mrd.org Sophora alopecuroides is a perennial shrub found in various regions, including Western and Central Asia. gelisim.edu.trtubitak.gov.trnih.gov While S. alopecuroides is known to contain various compounds, including alkaloids, flavonoids, and steroids, this compound has been specifically noted in this species. nih.govplantaedb.comnp-mrd.orggelisim.edu.trnih.gov this compound has also been reported in Bidens species. np-mrd.org
Here is a table summarizing the primary plant sources mentioned:
| Plant Species | Part Used (if specified) | Reference(s) |
| Butea monosperma | Flowers, Flower petals | nih.govmathewsopenaccess.comresearchgate.netacs.orgnih.govnih.govrjpbcs.comeijppr.combenthambooks.comasianjpr.comijpsjournal.comsmujo.idresearchgate.netmdpi.commathewsopenaccess.comresearchgate.netscispace.comnih.govresearchgate.netsemanticscholar.orgjournalspub.com |
| Sophora alopecuroides | Not specified | nih.govplantaedb.comnp-mrd.org |
| Bidens species | Not specified | np-mrd.org |
Advanced Chromatographic Techniques for this compound Isolation
The isolation and purification of this compound from complex plant extracts require the use of advanced chromatographic techniques. These methods enable the separation of this compound from other co-occurring compounds based on differences in their chemical properties.
Column chromatography is a fundamental technique widely applied in the initial stages of isolating this compound from plant extracts. This method utilizes a stationary phase (commonly silica (B1680970) gel) packed in a column and a mobile phase to separate compounds based on their differential partitioning between the two phases. In the context of Butea monosperma extracts, silica gel column chromatography has been employed to separate various compounds, including those containing this compound. nih.govmathewsopenaccess.comresearchgate.netnih.gov For instance, n-butanol extract of B. monosperma flowers has been subjected to silica gel column chromatography to yield different fractions. nih.gov Separation using silica gel (60–120 mesh) with solvent systems like methanol (B129727) and ethyl acetate (B1210297) has been reported. nih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for further purification and analysis of this compound. HPLC offers higher resolution and efficiency compared to traditional column chromatography, making it suitable for obtaining highly pure compounds. Reverse-phase HPLC, often utilizing a C18 column, is a common method for purifying this compound. nih.govresearchgate.netacs.orgnih.govmdpi.comsemanticscholar.org Studies on Butea monosperma extracts have successfully employed reverse-phase HPLC with mobile phases such as acetonitrile (B52724) or mixtures of acetonitrile and water to purify this compound and other flavonoids. nih.govresearchgate.netacs.orgnih.govmdpi.comresearchgate.netsemanticscholar.org Specific conditions, including the use of 0.01% ortho-phosphoric acid in water and acetonitrile as mobile phases, have been optimized for the UPLC analysis of this compound. acs.org
High-Performance Thin-Layer Chromatography (HPTLC) is utilized for assessing the purity of isolated compounds, including this compound, and for the analysis of fractions obtained during the isolation process. HPTLC provides a rapid and efficient way to separate and visualize components in a sample on a thin layer of stationary phase. Pre-coated silica gel plates are commonly used in HPTLC for analyzing fractions from column chromatography and confirming the purity of isolated compounds. nih.govjournalspub.com For example, HPTLC has been used to confirm the purity of fractions obtained from silica gel column chromatography of Butea monosperma extract, using solvent systems like ethyl acetate:methanol. nih.gov HPTLC allows for the recording of Rf values, spectra, and peak areas for the resolved bands, aiding in purity assessment. nih.gov
Here is a summary of the chromatographic techniques used:
| Technique | Application in this compound Isolation | Reference(s) |
| Column Chromatography (Silica Gel) | Initial separation of extracts | nih.govmathewsopenaccess.comresearchgate.netnih.govmdpi.comjournalspub.com |
| High-Performance Liquid Chromatography (HPLC) | Purification of isolated compounds | nih.govmathewsopenaccess.comresearchgate.netacs.orgnih.govmdpi.comresearchgate.netsemanticscholar.orgjournalspub.com |
| High-Performance Thin-Layer Chromatography (HPTLC) | Purity assessment of fractions/isolates | nih.govnih.govjournalspub.comjfda-online.com |
Biosynthetic Pathways and Chemical Ecology of Isocoreopsin
Proposed Biosynthetic Routes to Flavonoid Glycosides
The synthesis of flavonoid glycosides like isocoreopsin (B1202808) is a multi-step process that begins with primary metabolites and is catalyzed by a series of specific enzymes. The core structure is derived from the phenylpropanoid pathway, which converts the amino acid phenylalanine into 4-coumaroyl-CoA. wikipedia.org This molecule serves as a key starting material for the production of the vast array of flavonoids found in nature.
Chalcones are the foundational precursors for all major classes of flavonoids. mdpi.comnih.gov They are open-chain flavonoids that form the central core of these biologically important compounds. nih.gov The biosynthesis of the this compound aglycone (the non-sugar portion) begins with the formation of a chalcone (B49325) skeleton.
This critical step is catalyzed by the enzyme Chalcone Synthase (CHS), which is considered the first committed and key rate-limiting enzyme in the flavonoid biosynthetic pathway. nih.govmdpi.com CHS performs a sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. tandfonline.commdpi.com This reaction forms a tetraketide intermediate which then undergoes intramolecular cyclization and aromatization to yield the characteristic C6-C3-C6 structure of naringenin (B18129) chalcone. nih.govtandfonline.com This chalcone then serves as the substrate for subsequent enzymatic modifications that lead to the specific structure of the this compound aglycone.
Glycosylation is a crucial final modification in the biosynthesis of this compound. This process involves the attachment of a sugar moiety to the flavonoid aglycone, which significantly alters its properties, such as solubility, stability, and biological activity. researchgate.net
The formation of this compound, a chalcone glucoside, is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). nih.gov These enzymes facilitate the transfer of a glucose molecule from an activated sugar donor, typically UDP-glucose (uridine diphosphate (B83284) glucose), to a specific hydroxyl group on the chalcone aglycone. nih.govmdpi.com This enzymatic reaction proceeds via a direct displacement mechanism, forming a stable O-glycosidic bond and releasing UDP. nih.gov The specific UGT involved determines which hydroxyl group is glycosylated, ensuring the precise formation of this compound.
Ecological Roles and Distributional Patterns of this compound-Producing Organisms
This compound has been identified in a select number of plant species, where it contributes to their interaction with the environment.
Distribution:
Butea monosperma : Commonly known as the "flame of the forest," the flowers of this tree are a significant source of this compound. jetir.orgnih.gov Studies have isolated and characterized this compound from its floral extracts. researchgate.netnih.gov
Coreopsis spp. : The name "this compound" suggests its presence in plants of the Coreopsis genus (commonly known as tickseed). gardendesign.comwikipedia.org Flavonoids are responsible for the yellow and red pigmentation in the flowers of many Coreopsis species. plantersplace.com
Ecological Roles: Flavonoids like this compound play multifaceted roles in plants, contributing to their survival and reproduction. youtube.com
Pollinator Attraction : As pigments in flowers, flavonoids create visual cues that attract bees, butterflies, and other pollinators, which are essential for successful reproduction. youtube.comresearchgate.netamericanmeadows.com The vibrant colors of Butea monosperma and Coreopsis flowers are due to these compounds.
UV Protection : Flavonoids accumulate in the epidermal tissues of leaves and petals, where they absorb harmful UV-B radiation, thus protecting the plant's DNA and photosynthetic machinery from damage. wikipedia.orgyoutube.com
Defense Against Pathogens and Herbivores : Flavonoids can act as antimicrobial agents, protecting the plant against fungal and bacterial infections. nih.govresearchgate.net They can also serve as feeding deterrents to herbivores, reducing damage from insects. researchgate.netfrontiersin.org
Symbiotic Relationships : Flavonoids exuded from roots can act as signaling molecules to establish symbiotic relationships with nitrogen-fixing rhizobia and mycorrhizal fungi, which are crucial for nutrient acquisition. researchgate.net
Enzymatic Activities Involved in this compound Production
The biosynthetic pathway leading to this compound is orchestrated by a series of specific enzymes. Each enzyme catalyzes a distinct step, from the synthesis of precursors to the final glycosylation. The key enzymatic activities are summarized below.
| Enzyme | Abbreviation | Function in this compound Biosynthesis | Reference |
|---|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Catalyzes the first step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. | nih.gov |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid. | nih.gov |
| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid by attaching a Coenzyme A molecule, forming p-coumaroyl-CoA, a key precursor. | nih.gov |
| Chalcone Synthase | CHS | The first committed enzyme of the flavonoid pathway; catalyzes the condensation of p-coumaroyl-CoA and three malonyl-CoA molecules to form the chalcone scaffold. | nih.govwikipedia.org |
| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of the chalcone into a flavanone, a key intermediate for many flavonoid classes. Although this compound is a chalcone, CHI activity is central to the overall flavonoid network in the plant. | researchgate.net |
| UDP-Glycosyltransferase | UGT | Catalyzes the final step; transfers a glucose moiety from UDP-glucose to the chalcone aglycone to form this compound. | nih.govnih.gov |
Advanced Analytical Characterization in Isocoreopsin Research
Spectroscopic Analysis in Structural Elucidation
Spectroscopic methods, particularly UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for determining the structural features of isocoreopsin (B1202808).
UV-Visible Spectroscopy Applications
UV-Visible (UV-Vis) spectroscopy is a widely used technique for the identification and quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.comwikipedia.org This absorption is due to electronic transitions within the molecule, providing insights into its structural characteristics, such as the presence of conjugated systems and functional groups. azooptics.com UV-Vis spectroscopy measures the amount of light absorbed or transmitted by a sample at different wavelengths. technologynetworks.comwikipedia.org The resulting spectrum, plotting absorbance or transmittance against wavelength, shows characteristic peaks corresponding to specific electronic transitions. azooptics.com For this compound, UV-Vis spectroscopy has been employed in its characterization, with reported absorption wavelengths providing valuable data for identification. nih.govnih.govxjtu.edu.cn For example, this compound has shown UV absorption at 217, 348, 367, and 408 nm. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Characterization
NMR spectroscopy is a powerful technique for determining the detailed structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). unimo.it It provides information about the number and type of atoms in a molecule, their connectivity, and their spatial arrangement. unimo.it In this compound research, both ¹H and ¹³C NMR spectroscopy have been extensively used for its structural characterization. nih.govnih.govxjtu.edu.cnbenthambooks.com Analysis of the chemical shifts, splitting patterns, and integration of signals in the NMR spectra allows for the assignment of specific protons and carbons within the this compound molecule, confirming its proposed structure. nih.gov
Detailed ¹H and ¹³C NMR data for this compound, often recorded in solvents like DMSO-d₆, provide specific chemical shift values and coupling constants that are diagnostic of its flavonoid glycoside structure. nih.gov These data are crucial for unambiguous identification and differentiation from similar compounds. nih.gov
Mass Spectrometric Approaches
Mass spectrometry (MS) is a complementary technique to spectroscopy, providing information about the molecular weight and fragmentation patterns of a compound. This is invaluable for confirming molecular formulas and elucidating structural details.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar and thermally labile compounds like this compound. ESI-MS produces charged molecules, typically protonated or deprotonated ions ([M+H]⁺ or [M-H]⁻), which are then separated and detected based on their mass-to-charge ratio (m/z). nih.govnih.govxjtu.edu.cnbenthambooks.com
For this compound, ESI-MS analysis typically reveals a prominent peak corresponding to the protonated molecular ion. nih.gov For instance, this compound has shown a peak at m/z 435.36 in ESI-MS, which corresponds to the calculated m/z of the protonated molecule (C₂₁H₂₂O₁₀ + H)⁺, given its molecular weight of 434.39 g/mol . nih.govnih.gov This molecular ion peak is essential for confirming the molecular weight and formula of the intact compound. nih.gov
Fragmentation Pattern Analysis for this compound Identification
In mass spectrometry, fragmentation occurs when the molecular ion breaks down into smaller, charged fragments. wikipedia.orglibretexts.org The pattern of these fragments is unique to a specific compound and provides valuable structural information. wikipedia.orglibretexts.org Analyzing the fragmentation pattern in MS/MS experiments (tandem mass spectrometry) helps in identifying functional groups and the arrangement of atoms within the molecule. wikipedia.org
For this compound, fragmentation pattern analysis, often performed using ESI-MS/MS, yields characteristic fragment ions. nih.govbenthambooks.com A notable fragmentation ion observed for this compound is at m/z 272. nih.gov This fragment ion corresponds to the loss of the glucosyl moiety from the this compound structure, providing evidence for the presence and location of the sugar unit. nih.gov Understanding these fragmentation pathways is critical for the definitive identification of this compound in complex mixtures. wikipedia.org
Quantitative Methodologies for this compound Determination
Accurate quantification of this compound in various samples is important for research purposes. Several analytical methodologies have been employed for this, often involving chromatographic separation coupled with spectroscopic or mass spectrometric detection.
High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is a common method for the quantitative analysis of flavonoids, including this compound. mdpi.com This technique separates compounds based on their differential interactions with a stationary phase and a mobile phase, and the UV-Vis detector measures their absorbance at specific wavelengths, allowing for their quantification based on calibration curves. wikipedia.orgmdpi.com
LC-MS (Liquid Chromatography-Mass Spectrometry) and LC-MS/MS are also powerful tools for the quantitative determination of isococoreopsin, offering higher sensitivity and selectivity compared to UV-Vis detection, especially in complex matrices. lcms.cz These methods combine the separation power of LC with the identification and quantification capabilities of MS. lcms.cz Quantitative analysis using MS often involves selected ion monitoring (SIM) or multiple reaction monitoring (MRM) of specific ions or fragmentation transitions characteristic of this compound. lcms.cz
Development of High-Precision Analytical Methods
The development of high-precision analytical methods for this compound is essential for its isolation, purification, and structural elucidation. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), play a significant role in the isolation and purification of this compound from plant extracts. nih.govresearchgate.netnih.gov Reverse-phase HPLC has been specifically utilized for this purpose. nih.govresearchgate.netnih.gov
Spectrometric methods are indispensable for the identification and structural characterization of this compound. These include UV-Visible spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR), and Electrospray Ionization Mass Spectrometry (ESI-MS). nih.govresearchgate.netnih.govacs.org
UV-Visible spectroscopy provides characteristic absorption maxima that aid in the identification of this compound. For instance, this compound has shown UV absorption at 217, 348, 367, and 408 nm, as well as at 217, 329, and 368 nm in different studies. nih.gov Another study reported absorption maxima at 228 nm (band II) and 372 nm (band I), corresponding to an α,β-unsaturated ketone skeleton. acs.org
Mass spectrometry, particularly ESI-MS, is used to determine the molecular weight and fragmentation pattern of this compound. An ESI-MS analysis of this compound displayed a peak at m/z (M + H)⁺ 435.36, with a calculated m/z of 434.39. nih.gov High-resolution mass spectrometry has also been employed for characterization. acs.org Fragmentation ions, such as one at m/z 272, provide further structural information. researchgate.net
NMR spectroscopy provides detailed information about the chemical environment of atoms within the this compound molecule, allowing for the confirmation of its structure. nih.govresearchgate.netnih.govacs.org ¹H and ¹³C NMR data obtained in DMSO-d₆ have been reported for this compound. nih.gov
Other techniques like Fourier-transform infrared (FTIR) spectroscopy are used to identify functional groups present in the compound, such as hydroxyl and carbonyl groups. acs.orgresearchgate.net X-ray Diffraction (XRD) analysis has been used to determine the amorphous or crystalline nature of isolated compounds, including this compound, which has been found to be amorphous. acs.org Thermogravimetric analysis (TGA) can assess the thermal stability of this compound. acs.org
Validation of Analytical Procedures for Research Applications
Validation of analytical procedures is a critical step to ensure that the methods developed for this compound research are suitable for their intended purpose, providing reliable and consistent results. emerypharma.comglobalresearchonline.net This process involves evaluating several performance characteristics, including specificity, accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). emerypharma.comjrespharm.comafricanjournalofbiomedicalresearch.com Regulatory guidelines, such as those from ICH and USFDA, provide frameworks for analytical method validation. emerypharma.comjrespharm.comafricanjournalofbiomedicalresearch.comlcms.cz
Specificity ensures that the method accurately measures this compound without interference from other components in the sample. emerypharma.com Accuracy refers to the closeness of the measured value to the true value. emerypharma.comjrespharm.com Precision indicates the reproducibility of the results under the same conditions (repeatability) and under different conditions (intermediate precision and reproducibility). emerypharma.comjrespharm.comchromatographyonline.com
Linearity establishes the proportional relationship between the analytical response and the concentration of this compound over a defined range. emerypharma.comjrespharm.com The range is the interval between the upper and lower concentrations for which the method has demonstrated linearity, accuracy, and precision. emerypharma.comjrespharm.com
The LOD is the lowest concentration of this compound that can be detected, though not necessarily quantified. emerypharma.comjrespharm.com The LOQ is the lowest concentration of this compound that can be quantified with acceptable accuracy and precision. emerypharma.comjrespharm.comresearchgate.net
While specific validation data points (like LOD, LOQ values, accuracy, and precision ranges) for this compound using particular methods were not explicitly detailed in the search results beyond general mentions of method validation being performed for similar compounds or in the context of isolating this compound acs.orgglobalresearchonline.netjrespharm.comafricanjournalofbiomedicalresearch.com, the principles of validation are consistently applied in the development of quantitative analytical methods for such compounds. For quantitative analysis of compounds like this compound, isolated and purified standards are often used as reference materials when commercial standards are unavailable. acs.org
Pharmacological Actions and Molecular Mechanisms of Isocoreopsin Preclinical Focus
Antioxidant and Free Radical Scavenging Activities
Isocoreopsin (B1202808) has demonstrated significant antioxidant potential, primarily through its ability to scavenge free radicals and neutralize reactive oxygen species (ROS). This activity is often attributed to the presence of flavonoid structures within the molecule mathewsopenaccess.comctdbase.org.
Various in vitro assays have been employed to quantify the ROS-neutralizing capacity of this compound. The DPPH (2,2-Diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate the free radical scavenging activity of compounds. This compound has shown high DPPH radical scavenging activity with a low EC50 value, indicating potent activity at relatively low concentrations mathewsopenaccess.comctdbase.org.
Other in vitro methods for assessing ROS levels and antioxidant activity include using fluorescent probes such as DCFDA (2′,7′-dichlorodihydrofluorescein diacetate) and DHE (dihydroethidium) to measure intracellular levels of hydrogen peroxide (H₂O₂) and superoxide (B77818) anions, respectively researchgate.netnih.gov. The Ferric Reducing Antioxidant Capacity (FRAP) assay is another technique used to measure the reducing power of a compound, reflecting its ability to donate electrons and neutralize oxidants benthambooks.com.
Data from a study on the DPPH radical scavenging activity of compounds isolated from Butea monosperma flowers, including this compound, illustrates its potent effect:
| Compound | EC50 (μg/mL) |
| This compound | 10 |
| Butrin (B1195357) | 100 |
| Isobutrin (B1238462) | 80 |
| Butein (B1668091) | 0.36 mg/mL |
Note: Butein data is presented in mg/mL in the source, while others are in μg/mL. mathewsopenaccess.comctdbase.org
The antioxidant action of this compound is believed to involve redox reactions where the phenolic hydroxyl groups in its flavonoid structure donate hydrogen atoms or electrons to stabilize free radicals mathewsopenaccess.comctdbase.orgbenthambooks.com. This process converts the free radicals into more stable species, thereby preventing oxidative damage. Furthermore, natural antioxidants like flavonoids can influence cellular redox signaling pathways, including the activation of the Nrf2 pathway, which upregulates the expression of endogenous antioxidant enzymes, and the inhibition of the NF-κB pathway, which is involved in inflammation and oxidative stress responses benthambooks.com.
Anti-inflammatory Investigations
Preclinical studies suggest that this compound possesses anti-inflammatory properties ctdbase.org. Inflammation is a complex process involving the release of various mediators and the activation of specific signaling cascades.
Research into the anti-inflammatory effects of natural compounds often focuses on their ability to modulate the production and activity of inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and lipid mediators like prostaglandins (B1171923) and leukotrienes. While specific detailed data on this compound's direct modulation of these mediators were not extensively available in the provided snippets, studies on related natural compounds and the context in which this compound is discussed (e.g., from Butea monosperma known for anti-inflammatory properties) suggest this as a likely area of its activity ctdbase.org.
Inflammation is tightly regulated by intracellular signaling pathways. The NF-κB pathway is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. The MAPK (Mitogen-Activated Protein Kinase) pathways are also crucial in mediating inflammatory signals. Natural compounds with anti-inflammatory activity often exert their effects by inhibiting the activation or nuclear translocation of NF-κB or by modulating the phosphorylation status of proteins in MAPK cascades benthambooks.com. Given that this compound is being investigated for anti-inflammatory effects, its interaction with these or other related signaling pathways is a subject of preclinical research mathewsopenaccess.com.
Antineoplastic and Chemopreventive Research
This compound has shown promise in preclinical studies concerning its antineoplastic and chemopreventive potential.
In vitro studies have demonstrated the antiproliferative activity of this compound against various cancer cell lines, including human colorectal cancer cells (HT-29) and liver cancer cells (HepG2) mathewsopenaccess.comctdbase.org. Comparative studies with other compounds isolated from Butea monosperma have indicated that this compound exhibits significant efficacy in inducing cell death in these cell lines at specific concentrations mathewsopenaccess.comctdbase.org.
The following table summarizes the in vitro antiproliferative activity of this compound compared to other compounds against HT-29 and HepG2 cell lines:
| Compound | HT-29 Cell Line (Effective Concentration) | HepG2 Cell Line (Effective Concentration) |
| This compound | 50 μg/mL | 100 μg/mL |
| Butrin | 100 μg/mL | 500 μg/mL |
| Isobutrin | 80 μg/mL | 150 μg/mL |
Effective concentrations represent those at which significant cell death was observed after 48 hours. mathewsopenaccess.comctdbase.org
Beyond in vitro cytotoxicity, this compound has also been investigated for its chemopreventive effects in in vivo models. Studies using azoxymethane-induced aberrant crypt foci (ACF) in rats, a model for colon cancer, showed that extracts containing this compound could inhibit the formation of ACF, suggesting a potential role in preventing the early stages of colorectal cancer development ctdbase.org.
The mechanisms underlying the antineoplastic effects of natural compounds like this compound are diverse and can involve inducing apoptosis (programmed cell death), arresting the cell cycle, inhibiting cell proliferation, and modulating signaling pathways critical for cancer cell survival and growth. While specific detailed mechanisms for this compound were not fully elaborated in the provided texts, the context of its study alongside other anticancer agents and its observed effects on cancer cell lines point towards these general mechanisms being relevant to its activity mathewsopenaccess.comctdbase.org. Further research is needed to fully delineate the precise molecular targets and pathways through which this compound exerts its antineoplastic and chemopreventive effects.
Antiproliferative Effects on Cancer Cell Lines (in vitro studies)
In vitro studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. Research using the n-butanol fraction of Butea monosperma floral extracts, which contains this compound, butrin, and isobutrin, showed inhibitory effects on HCT-116 cells. researchgate.net Further studies focusing on isolated compounds revealed that this compound significantly inhibited cell survival in human colon cancer (HT-29) and liver cancer (HepG2) cell lines. researchgate.netnih.govresearchgate.net
The antiproliferative activity of this compound was observed at concentrations of 50 μg/mL in HT-29 cells and 100 μg/mL in HepG2 cells. researchgate.netnih.govresearchgate.net These effects were reported to be more pronounced for this compound compared to butrin and isobutrin at certain concentrations. researchgate.netnih.gov For instance, butrin showed effects at 100 μg/mL (HT-29) and 500 μg/mL (HepG2), while isobutrin showed effects at 80 μg/mL (HT-29) and 150 μg/mL (HepG2). researchgate.netnih.gov
Interactive Table 1: In vitro Antiproliferative Effects of this compound and Related Compounds
| Compound | Cell Line | Concentration (μg/mL) | Effect on Cell Survival | Source |
| This compound | HT-29 | 50 | Significant inhibition | researchgate.netnih.govresearchgate.net |
| This compound | HepG2 | 100 | Significant inhibition | researchgate.netnih.govresearchgate.net |
| Butrin | HT-29 | 100 | Inhibition | researchgate.netnih.gov |
| Butrin | HepG2 | 500 | Inhibition | researchgate.netnih.gov |
| Isobutrin | HT-29 | 80 | Inhibition | researchgate.netnih.gov |
| Isobutrin | HepG2 | 150 | Inhibition | researchgate.netnih.gov |
Inhibition of Aberrant Crypt Foci (ACF) Formation in Animal Models
Aberrant crypt foci (ACF) are considered preneoplastic lesions in the colon and serve as biomarkers for evaluating the chemopreventive effects of various agents. nih.govsemanticscholar.org Studies using azoxymethane-induced Wistar albino rats have investigated the effect of Butea monosperma floral extract, containing this compound, on ACF formation. researchgate.netnih.govresearchgate.net
Intraperitoneal administration of the n-butanol extract (150 mg/kg), which includes this compound, significantly decreased ACF formation in these animal models. researchgate.netnih.govresearchgate.net Reductions of 92% and 78% in ACF formation per rat were observed in short-term and long-term in vivo treatments, respectively. researchgate.netnih.govresearchgate.net These findings suggest a potential role for this compound and other components of the extract in the chemoprevention of colon cancer by inhibiting the development of these early lesions. researchgate.netnih.gov
Interactive Table 2: Effect of Butea monosperma n-butanol Extract (containing this compound) on ACF Formation in Rats
| Treatment Duration | Dosage (mg/kg) | Reduction in ACF Formation (per rat) | Source |
| Short-term | 150 | 92% | researchgate.netnih.govresearchgate.net |
| Long-term | 150 | 78% | researchgate.netnih.govresearchgate.net |
Induction of Cell Death Pathways in Neoplastic Cells
Research indicates that this compound can induce cell death in neoplastic cells. The significant reduction in cell survival observed in cancer cell lines like HT-29 and HepG2 suggests the activation of cell death pathways. researchgate.netnih.govresearchgate.net While the precise mechanisms of cell death induction by this compound are still under investigation, studies on other flavonoids have shown the involvement of pathways such as apoptosis, characterized by DNA fragmentation, chromatin condensation, and nuclear fragmentation. nih.govwaocp.orgresearchgate.netfrontiersin.org The observed efficacy of this compound in causing cell death in cancer cells points towards its potential to trigger such programmed cell death mechanisms. researchgate.netnih.govresearchgate.net
Enzyme Modulation Studies
This compound has been explored for its ability to modulate the activity of various enzymes, which could contribute to its biological effects.
Glycogen (B147801) Phosphorylase Inhibition Studies (in silico and prospective in vivo investigations)
Glycogen phosphorylase (GP) is an enzyme that plays a key role in glycogen metabolism, and its excessive activity is associated with metabolic disorders like type 2 diabetes. journalspub.commdpi.commdpi.com Inhibition of GP has emerged as a therapeutic strategy for managing this condition. journalspub.commdpi.commdpi.com
In silico studies, specifically molecular docking analyses, have been conducted to evaluate the potential of this compound as a GP inhibitor. journalspub.com These preliminary analyses suggest that this compound exhibits favorable binding interactions with GP, indicated by a low binding free energy compared to other potential inhibitors. journalspub.com These findings support the hypothesis that this compound may be effective in modulating GP activity. journalspub.com Based on these in silico results, prospective in vivo investigations using animal models have been recommended to validate the therapeutic potential of this compound in the management of conditions related to elevated GP activity, such as type 2 diabetes. journalspub.com
Other Enzyme Activity Modulation (e.g., Metalloproteinases)
Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, playing roles in various physiological and pathological processes, including cancer progression. nih.govmdpi.comdovepress.comnih.gov Modulation of MMP activity can influence processes like tumor invasion and metastasis. mdpi.comdovepress.com
While direct studies specifically detailing this compound's modulation of metalloproteinases were not prominently found within the provided search results, research on other plant compounds and extracts has indicated the potential for such interactions. nih.gov For example, some plant-derived compounds have been shown to reduce the expression or activity of MMPs. nih.gov Further research would be needed to specifically ascertain the effects of this compound on the activity of metalloproteinases and the potential implications of such modulation.
Immunomodulatory Research
The immunomodulatory properties of this compound have also been an area of research interest. benthambooks.com Immunomodulation involves the modification of the immune response, which can be beneficial in various health contexts, including combating disease. benthambooks.combiorxiv.orgiosrjournals.orglidsen.comekb.eg
Although detailed mechanisms of this compound's immunomodulatory effects were not extensively described in the provided search snippets, the inclusion of this topic in research overviews suggests that there is ongoing investigation into how this compound might influence the immune system. benthambooks.com Research on other natural compounds and plant extracts has demonstrated a range of immunomodulatory effects, including influencing immune cell activity and cytokine production. benthambooks.combiorxiv.orglidsen.comekb.eg Further studies are needed to fully characterize the specific immunomodulatory effects of this compound and their potential therapeutic relevance.
Enhancement of Gene Expression Related to Immune Responseswikipedia.org
Based on the available preclinical research findings within the scope of this review, specific detailed data demonstrating the direct enhancement of gene expression related to immune responses solely attributed to this compound were not identified in the provided search results. Research into the complex interplay between phytochemicals and immune gene regulation is ongoing, and further studies may elucidate potential effects of this compound in this area.
Suppression of NF-κB Activationwikipedia.org
Preclinical investigations have explored the effects of this compound on the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in regulating immune and inflammatory responses. Studies utilizing activated human mast cells (HMC-1) as a model have provided insights into this interaction. In one study examining polyphenols isolated from Butea monosperma flower extract, this compound was evaluated for its ability to inhibit inflammatory reactions. nih.gov
Research findings indicated that while other compounds from the extract, such as butrin, isobutrin, and butein, significantly reduced the expression and production of inflammatory mediators like TNF-α, IL-6, and IL-8 in activated HMC-1 cells by inhibiting NF-κB activation, this compound demonstrated no effect on the expression of these inflammatory mediators in this specific cell line. nih.gov Further studies in this context revealed that this compound was not effective in suppressing NF-κB activation in HMC-1 cells. nih.gov This was observed despite this compound showing a similar degree of inhibition on IκB kinase (IKK) enzyme activity in vitro compared to butein. nih.gov The discrepancy between the in vitro IKK inhibition and the lack of NF-κB suppression and inflammatory gene expression in HMC-1 cells suggests that the mechanism of action may be complex or cell-type dependent. nih.gov
It is worth noting that other research contexts, such as studies on colon cancer cells, have mentioned this compound in relation to NF-κB, suggesting potential modulation of this pathway in different cellular environments dntb.gov.ua. Additionally, this compound has been identified as an anticancer flavanocorepsin with potential activation through inhibition of TLR4/NF-κB signaling pathways medchemexpress.com. These findings suggest that the effects of this compound on NF-κB activation may vary depending on the cell type and the specific cellular context.
Structure Activity Relationship Studies and Analog Synthesis
Correlating Isocoreopsin (B1202808) Substructures with Biological Activities
This compound is structurally classified as a flavonoid glycoside, specifically a dihydrochalcone (B1670589) glucoside nih.gov. Its structure features a dihydrochromen-4-one core substituted with a dihydroxyphenyl group and a glucopyranosyloxy moiety nih.gov. The biological activities of flavonoids are often closely linked to their specific structural features, including the hydroxylation pattern, glycosylation, and the nature of the core flavonoid skeleton (e.g., flavanone, chalcone (B49325), aurone).
Studies on related flavonoids found in the same plant sources as this compound, such as Butea monosperma, provide insights into how structural variations influence bioactivity researchgate.net. For instance, butein (B1668091), a chalcone aglycone, and sulfuretin, an aurone (B1235358) aglycone, are structurally related to this compound and have shown various biological effects researchgate.netnih.govnih.gov. The presence or absence of the glycoside moiety can significantly impact a compound's solubility, bioavailability, and interaction with biological targets. Glycosylation can affect the absorption, metabolism, distribution, and excretion of flavonoids scribd.com.
Research on flavonoids from Butea monosperma evaluated their antimycobacterial activity researchgate.net. In this study, the chalcone butein exhibited the highest activity with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/ml researchgate.net. Other flavonoids, including this compound and sulfurein (an aurone glycoside), demonstrated activity within the range of 25 to 100 µg/ml researchgate.net. This suggests that while the core flavonoid structure and hydroxylation pattern are important for activity, the glycosylation at certain positions might modulate the potency.
Other reported biological activities associated with this compound and related compounds include antioxidant, anti-inflammatory, and antidiabetic effects researchgate.netresearchgate.net. The specific substructures responsible for these diverse activities can be investigated through targeted modifications and subsequent bioassays. For example, the catechol group (dihydroxyphenyl moiety) is often associated with antioxidant activity in flavonoids nih.gov.
Rational Design and Synthesis of this compound Analogs
Rational design and synthesis of analogs are fundamental approaches in medicinal chemistry to explore the structure-activity relationships of a lead compound like this compound and to develop derivatives with potentially enhanced bioactivity, selectivity, or improved pharmacokinetic properties. This process typically involves identifying key structural features of the parent compound that are believed to be important for its activity and then systematically modifying these features.
While detailed synthetic routes specifically for this compound analogs are not extensively described in the provided search results, the principles applied to the synthesis of other natural product derivatives are relevant nih.govnih.govnih.gov. Rational design can be guided by insights gained from SAR studies, computational methods such as molecular docking to predict interactions with biological targets, and knowledge of common structural motifs associated with desired activities nih.govnih.gov.
Evaluation of Novel this compound Derivatives for Enhanced Bioactivity
The evaluation of novel this compound derivatives is a critical step to determine the success of the rational design and synthesis efforts. This involves testing the synthesized compounds in relevant biological assays to assess their activity and compare it to that of the parent compound, this compound. The specific assays used would depend on the targeted biological activity.
Based on the reported activities of this compound and related flavonoids, potential evaluation assays for novel derivatives could include:
Antimicrobial Assays: Evaluating activity against various bacterial and fungal strains, similar to the studies conducted on flavonoids from Butea monosperma researchgate.netijmrhs.commdpi.com. Methods like agar (B569324) diffusion or broth dilution can be employed ijmrhs.commdpi.com.
Antioxidant Assays: Measuring the ability of the derivatives to scavenge free radicals or inhibit lipid peroxidation researchgate.net.
Anti-inflammatory Assays: Assessing the inhibition of pro-inflammatory mediators or enzymes like COX-2 nih.gov. Studies on isoaurone derivatives have utilized such assays to demonstrate enhanced anti-inflammatory effects nih.gov.
Antidiabetic Assays: Evaluating effects on glucose metabolism or enzymes involved in carbohydrate digestion, such as α-glucosidase inhibition researchgate.net.
Preclinical Pharmacokinetics and Metabolic Fate of Isocoreopsin
Absorption, Distribution, Metabolism, and Excretion (ADME) in Experimental Systems
Preclinical ADME studies in animal models, such as mice and rats, are essential for gaining an initial understanding of a compound's pharmacokinetic characteristics in vivo. labtoo.comadmescope.com These studies typically involve administering the compound via different routes, such as orally and intravenously, to determine oral bioavailability. admescope.com Blood samples are collected over time to analyze the concentration of the parent compound and its metabolites. admescope.com More advanced studies may involve the collection of urine and feces to analyze elimination pathways and the collection of various tissues to understand distribution. admescope.com While in silico and in vitro methods can provide initial insights into ADME properties, in vivo animal studies remain a component of preclinical evaluation, although interspecies differences can pose challenges in translating data directly to humans. cn-bio.comnih.gov
Research on the ADME of isocoreopsin (B1202808) specifically in experimental systems is limited in the provided search results. However, studies involving extracts of Butea monosperma flowers, from which this compound is isolated, have been conducted in Wistar albino rats to evaluate their effects on aberrant crypt foci formation in a colon cancer model. nih.gov These studies involved the administration of the n-butanol extract intraperitoneally. nih.gov While these studies focus on efficacy, they imply absorption and distribution of the extract components, including this compound, within the experimental system.
Identification of this compound Metabolites in Biological Matrices
The identification and characterization of metabolites are critical steps in understanding a compound's biotransformation. drugdiscoverytrends.com Metabolite identification studies can be performed using various analytical techniques, including liquid chromatography-mass spectrometry (LC/MS). nih.govwaters.com High-resolution LC/MS, particularly when coupled with techniques like mass defect filtering, is a useful tool for detecting and identifying metabolites in complex biological matrices such as plasma, urine, and bile. drugdiscoverytrends.comnih.govwaters.compsu.edu These studies can reveal qualitative and semi-quantitative exposure to drug-related components and provide information on metabolic and clearance pathways. drugdiscoverytrends.com
While the search results mention the identification and characterization of this compound, butrin (B1195357), and isobutrin (B1238462) from the n-butanol extract of Butea monosperma flowers using techniques like UV-visible spectroscopy, nuclear magnetic resonance (NMR), and electrospray-ionisation mass spectrometry (ESI-MS) for structural characterization nih.gov, detailed information on the specific metabolites of this compound formed within biological matrices in preclinical studies is not extensively described. The focus of the provided literature is primarily on the isolation and characterization of the parent compound from plant extracts and its biological activities in vitro and in vivo in disease models. nih.govresearchgate.net
Role of Microbiota in this compound Biotransformation
While the importance of the gut microbiota in the metabolism of dietary compounds is acknowledged eurekaselect.comnih.gov, specific research detailing the role of microbiota in the biotransformation of this compound is not explicitly present in the provided search results. Studies on the gut microbiome and its metabolic activities in the context of other compounds are mentioned nih.gov, highlighting the general relevance of this area to understanding the fate of orally administered substances.
Influence of Dietary Factors on this compound Bioavailability in Preclinical Models
Dietary factors can significantly influence the bioavailability of bioactive compounds in preclinical models. nimss.org The food matrix, interactions with other dietary components, and individual variations in metabolism can all affect the extent and rate of absorption. nih.govopenaccessjournals.com When administering botanical extracts or dietary supplements in preclinical studies, the formulation and how it is incorporated into the diet can impact bioavailability. frontiersin.org Matching the macronutrient composition of the diet in preclinical studies to potential human diets can be important for translation. frontiersin.org
Although the search results discuss the general influence of dietary factors on the bioavailability of bioactive food compounds nih.govnimss.orgfrontiersin.org, there is no specific information provided regarding how different dietary factors might influence the bioavailability of this compound in preclinical models. The administration of Butea monosperma extract in some studies was done intraperitoneally nih.gov, bypassing the oral route where dietary interactions would be most relevant to absorption.
Research Models and Methodological Approaches in Isocoreopsin Studies
In Vitro Cell Line Investigations
In vitro studies using cancer cell lines are a fundamental approach to evaluate the direct effects of compounds like Isocoreopsin (B1202808) on cancer cells. These studies provide insights into cellular responses such as proliferation, viability, and apoptosis.
Selection and Application of Specific Cancer Cell Lines (e.g., HT-29, HepG2)
Specific cancer cell lines are selected based on the type of cancer being investigated. HT-29 (human colorectal cancer) and HepG2 (human hepatocellular carcinoma) cell lines have been utilized in studies involving this compound. These cell lines serve as models to assess the compound's potential against colon and liver cancers, respectively. researchgate.net Research has shown that this compound exhibits antiproliferative activity against both HT-29 and HepG2 cell lines. researchgate.net Notably, studies have indicated a more significant antiproliferative effect of this compound on the HT-29 cell line compared to HepG2 at certain concentrations. researchgate.net
Cell-Based Assays for Proliferation, Viability, and Apoptosis
Cell-based assays are crucial for quantifying the effects of this compound on key cellular processes. Assays for proliferation, viability, and apoptosis are commonly employed. Cell proliferation assays measure the increase in cell number, while viability assays determine the proportion of live cells in a population. bdbiosciences.comsciencellonline.com Apoptosis assays detect programmed cell death, a mechanism often targeted in cancer therapy. bdbiosciences.comsciencellonline.com
Studies on this compound and related compounds have used assays to assess antiproliferative activity and cell death. researchgate.net For example, the MTT assay, a colorimetric assay measuring metabolic activity as an indicator of cell viability and proliferation, is a widely used method in such investigations. mdpi.comnih.govresearchgate.netjapsonline.com Apoptosis can be detected by various methods, including flow cytometry which can assess changes in the cell cycle and detect markers like Annexin V translocation. bdbiosciences.comresearchgate.net
Research findings indicate that this compound can induce significant cell death in human colon and liver cancer cell lines at specific concentrations. researchgate.net For instance, a study reported significant cell death on HT-29 cells at 50 μg/mL and on HepG2 cells at 100 μg/mL after 48 hours. researchgate.net
| Cell Line | This compound Concentration (μg/mL) | Effect after 48 hours | Source |
| HT-29 | 50 | Significant cell death | researchgate.net |
| HepG2 | 100 | Significant cell death | researchgate.net |
In Silico Modeling and Computational Approaches
In silico methods utilize computational tools to predict and analyze the properties and interactions of chemical compounds. These approaches complement in vitro studies by providing theoretical insights and guiding experimental design.
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking simulations are a key in silico technique used to predict how a small molecule, such as this compound, might bind to a target protein. ump.ac.idmdpi.combiotech-asia.orgijpras.com This method simulates the interaction between the ligand (this compound) and a receptor (e.g., a protein involved in cancer pathways) to estimate binding affinity and identify potential binding sites. ump.ac.idmdpi.combiotech-asia.orgijpras.com
In the context of this compound, in silico docking studies have been conducted to explore its potential interactions with proteins involved in cancer development, such as those in the Wnt/β-Catenin signaling pathway, which is often dysregulated in colorectal cancer. researchgate.net Specifically, this compound has shown good binding interaction with GSK-3β/Axin and β-catenin/Tcf-4 complex proteins in preliminary in silico studies. researchgate.net These simulations help to hypothesize the molecular targets through which this compound might exert its anticancer effects.
Predictive Modeling for Biological Activity and ADME Properties
Predictive modeling encompasses computational methods used to forecast various biological activities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound. mathewsopenaccess.compageplace.deresearchgate.netnih.govresearchgate.net These models can help prioritize compounds for further experimental testing and provide insights into their potential pharmacokinetic profiles.
Studies involving this compound have utilized in silico approaches to predict its ADME properties. researchgate.netpageplace.deresearchgate.net For instance, preliminary investigations suggested that this compound obeys Lipinski's rule of five parameters, which are used to evaluate the drug-likeness of a chemical compound and predict its oral absorption. researchgate.net ADME prediction tools help researchers assess the likelihood of a compound reaching its target in the body and how it might be processed, which is valuable in the early stages of drug discovery. pageplace.denih.govresearchgate.net
Preclinical In Vivo Animal Models
Preclinical in vivo studies employing animal models are essential for evaluating the potential of this compound as a therapeutic agent before any human trials. These models are selected based on their ability to mimic specific disease conditions relevant to the hypothesized effects of this compound.
Rodent Models for Chemoprevention Studies (e.g., AOM-induced colorectal cancer in Wistar rats)
Rodent models, particularly Wistar albino rats, have been utilized to investigate the chemopreventive potential of extracts containing this compound against colorectal cancer induced by azoxymethane (B1215336) (AOM). The AOM-induced colorectal cancer model in rats is a widely accepted method for studying colon carcinogenesis and evaluating potential chemopreventive agents, as it mimics aspects of human colorectal cancer development. mdpi.com
Studies have examined the effect of n-butanol extracts from Butea monosperma flowers, which contain this compound, on inhibiting aberrant crypt foci (ACF) formation in AOM-induced Wistar rats. ACF are considered early markers of colon carcinogenesis. In one study, n-butanol extracts at a dose of 150 mg/kg significantly decreased ACF formation in both short-term and long-term in vivo treatment protocols. Specifically, a 92% reduction in ACF formation per rat was observed in the short-term treatment, and a 78% reduction in the long-term treatment. researchgate.netsemanticscholar.org These findings suggest that components within the extract, including this compound, contribute to a protective effect against AOM-induced colorectal cancer initiation. semanticscholar.orgnih.gov
The experimental protocols typically involve inducing colon cancer with AOM injections followed by the administration of the test substance. The formation of ACF is then assessed histologically. semanticscholar.orgnih.gov While studies have primarily focused on the n-butanol extract, the isolation and identification of this compound as a key component within this extract, along with its demonstrated in vitro anticancer activity, support its role in the observed chemopreventive effects in these rodent models. researchgate.netnih.gov
Evaluation of Efficacy in Relevant Disease Models (e.g., T2D animal models suggested)
Beyond cancer chemoprevention, the potential efficacy of this compound has been explored in other disease models, with a focus on metabolic disorders such as Type 2 Diabetes (T2D). While direct in vivo studies specifically on this compound in T2D animal models were not extensively detailed in the search results, in silico studies have suggested its potential as a therapeutic candidate for T2D. journalspub.com
One in silico study proposed this compound as a promising inhibitor of glycogen (B147801) phosphorylase (GP), an enzyme crucial in regulating glycogen metabolism. journalspub.com Excessive GP activity is linked to the pathogenesis of T2D. journalspub.com Molecular docking analyses in this study indicated that this compound exhibited favorable binding energy with GP, suggesting a strong interaction and potential for inhibiting its activity. journalspub.com Based on these in silico findings, the authors recommended that animal model studies be conducted to validate the therapeutic potential of this compound in the management of T2D. journalspub.com
Various animal models are utilized in T2D research to mimic different aspects of the human condition, including diet-induced obesity models and chemically induced models using substances like streptozotocin (B1681764) (STZ), often in combination with a high-fat diet. researchgate.net These models allow for the evaluation of potential therapeutic agents on parameters such as blood glucose levels, insulin (B600854) sensitivity, and related metabolic markers. researchgate.netnih.govnih.gov Future research could involve assessing the efficacy of this compound in such models to confirm the in silico predictions and explore its effects on glycemic control and other T2D-related pathologies.
Assessment of Biomarkers in Animal Studies
The assessment of biomarkers in animal studies is crucial for understanding the biological effects of this compound and its impact on disease processes. Biomarkers are measurable indicators that can reflect normal biological processes, pathological changes, or responses to therapeutic interventions. researchgate.netcore.ac.uk In the context of this compound research, biomarkers can provide insights into its mechanisms of action and efficacy in relevant disease models.
In the AOM-induced colorectal cancer model, while specific biomarkers directly modulated by isolated this compound were not explicitly detailed in the provided search snippets, studies on the parent n-butanol extract have assessed markers related to oxidative stress and antioxidant enzyme activity. The extract was shown to decrease levels of thiobarbituric reactive substances (TBARS) and protein carbonyl (PC), and increase levels of glutathione (B108866) (GSH) and antioxidant enzymes like glutathione-s-transferase (GST) and catalase (CAT) in pancreatic tissue in a different disease model. researchgate.net Although this was in a T2D model, it suggests that assessing oxidative stress biomarkers could be relevant in cancer chemoprevention studies involving this compound.
In the context of potential T2D studies, relevant biomarkers would include fasting blood glucose, glycosylated hemoglobin (HbA1c), and markers of renal function. researchgate.netnih.gov Histopathological examination of tissues like the pancreas and liver also serves as a form of assessment, revealing changes in cellular structure and health. researchgate.net
The broader field of veterinary medicine and animal research utilizes various types of biomarkers, including molecular biomarkers (nucleic acids, proteins, metabolites), cellular biomarkers, and physiological biomarkers, to diagnose diseases, monitor health, and evaluate treatment responses. researchgate.netmdpi.com Epigenetic biomarkers, such as DNA methylation patterns, are also emerging as tools for assessing animal health and welfare, which could potentially be applied in future studies involving this compound to understand its long-term biological impacts. frontiersin.org
While the provided information specifically linking this compound to the modulation of particular biomarkers in animal models is limited, the established methodologies for biomarker assessment in relevant disease models provide a framework for future investigations into the specific effects of this compound on biological markers of disease progression and therapeutic response.
| Study Focus | Animal Model | Key Findings Related to this compound/Extract | Relevant Biomarkers Assessed (Extract Studies) |
| Colorectal Cancer Chemoprevention | AOM-induced Wistar rats | N-butanol extract (containing this compound) reduced ACF formation. researchgate.netsemanticscholar.org | ACF formation (histological). semanticscholar.orgnih.gov |
| Type 2 Diabetes (Suggested) | T2D animal models (e.g., HFD+STZ rats) | In silico suggests GP inhibition. journalspub.com | Fasting blood glucose, HbA1c, renal function markers, oxidative stress markers (in extract studies in a different model), histopathology. researchgate.netnih.gov |
Emerging Research Frontiers and Future Directions for Isocoreopsin
Elucidation of Comprehensive Molecular Pathways and Downstream Targets
Understanding the precise molecular pathways and downstream targets modulated by isocoreopsin (B1202808) is a critical area of ongoing and future research. While its general antioxidant and anti-inflammatory properties are recognized, the specific interactions at the cellular and molecular levels require further comprehensive elucidation ontosight.ai.
Studies have begun to investigate the impact of this compound on key signaling pathways involved in various biological processes. For instance, research into its potential anticancer activity has explored its effects on pathways relevant to cell growth and survival. In colorectal cancer cells (HT-29), this compound has shown antiproliferative activity and may exert its effects, in part, by influencing the Wnt/β-Catenin signaling pathway nih.govsemanticscholar.org. Abnormal expression of genes like GSK-3β, APC, and β-Catenin, which are integral to Wnt signaling, is observed in a significant percentage of colorectal cancers, suggesting this pathway as a potential therapeutic target nih.govsemanticscholar.org. In silico studies have indicated a strong binding interaction between this compound and Wnt β-catenin protein, further supporting its potential to inhibit this pathway nih.gov.
Beyond cancer, preliminary molecular docking analyses suggest that this compound may also interact with and inhibit glycogen (B147801) phosphorylase (GP), an enzyme crucial for regulating glycogen metabolism journalspub.com. Excessive GP activity is linked to the pathogenesis of type 2 diabetes (T2D), highlighting the potential of this compound as a candidate for modulating glucose metabolism journalspub.com. These in silico findings underscore the need for further in vivo investigations to validate its therapeutic potential in T2D management journalspub.com.
Future research should aim to map the complete network of molecular interactions of this compound across different cell types and physiological conditions. This includes identifying all relevant enzymes, receptors, transcription factors, and signaling molecules with which this compound interacts. Advanced techniques such as transcriptomics, proteomics, and metabolomics can provide a more global view of the cellular responses to this compound exposure, revealing previously unknown pathways and targets.
Potential for Combination Research in Preclinical Therapeutic Strategies
The potential for this compound to be used in combination with other therapeutic agents in preclinical strategies represents a promising research avenue. Combining this compound with existing drugs or other bioactive compounds could lead to synergistic effects, enhancing therapeutic efficacy, reducing required dosages of conventional drugs, and potentially mitigating side effects.
Preclinical studies investigating combinations involving compounds found in Butea monosperma extracts, which include this compound, have shown encouraging results, particularly in the context of cancer. Research suggests that natural compounds can assist the action of chemotherapy for the treatment of colorectal cancer, and patients may tolerate natural compounds well without showing toxicity signs even at high doses nih.gov. This indicates a potential for combining this compound with conventional chemotherapeutics.
The rationale behind combination therapy often lies in targeting multiple pathways involved in a disease process or overcoming resistance mechanisms. For example, if this compound targets specific signaling pathways like Wnt/β-Catenin in cancer, combining it with agents that modulate other critical pathways (e.g., cell cycle regulation, apoptosis, or angiogenesis) could lead to a more robust anti-tumor response nih.govresearchgate.net. Preclinical research platforms are increasingly being developed to test new combinations of cancer drugs guided by tumor biology and robust preclinical evidence ecog-acrin.orgnih.gov.
Future preclinical combination research with this compound could explore its synergistic effects with:
Chemotherapeutic agents: To enhance their cytotoxic effects and potentially lower their effective doses.
Targeted therapies: To address resistance mechanisms or target complementary pathways.
Immunotherapies: Given the growing interest in the interplay between natural compounds and the immune system, exploring combinations with immunomodulatory agents could be beneficial maatpharma.com.
Other natural compounds: Investigating combinations with other flavonoids or phytochemicals present in Butea monosperma or other plants could reveal synergistic interactions nih.govresearchgate.net.
These studies should involve rigorous in vitro and in vivo models to evaluate the efficacy, synergy, and potential mechanisms of action of the combinations.
Advanced Drug Delivery System Investigations (e.g., Nanotechnological Options)
Improving the delivery of this compound to target tissues and cells is a crucial area for future research, especially if it is to be developed into a therapeutic agent. Advanced drug delivery systems (ADDS), particularly those utilizing nanotechnology, offer potential solutions to challenges such as poor solubility, stability, bioavailability, and targeted delivery mdpi.commdpi.com.
This compound, like many flavonoid glycosides, may face limitations in terms of absorption, metabolism, and distribution in vivo. Nanotechnology-based drug delivery systems, such as nanoparticles, liposomes, and polymeric micelles, can encapsulate therapeutic agents, enhancing their stability, improving water solubility, prolonging circulation time, and boosting uptake by target cells or tissues mdpi.commdpi.com.
Research into nanotechnological options for this compound delivery could focus on:
Encapsulation: Developing nanoparticles or liposomes that encapsulate this compound to protect it from degradation and improve its solubility and bioavailability.
Targeted Delivery: Engineering nanocarriers with ligands or surface modifications that specifically bind to receptors overexpressed on target cells (e.g., cancer cells or inflammatory cells), thereby increasing the concentration of this compound at the site of action and reducing off-target effects mdpi.com.
Controlled Release: Designing delivery systems that release this compound in a sustained or triggered manner, maintaining therapeutic levels for longer periods and potentially reducing the frequency of administration mdpi.com.
The application of nanotechnology in delivering phytochemicals for cancer therapy has been explored, highlighting the potential benefits including enhanced permeability and bioavailability, and site-specific delivery jpionline.org. While specific research on this compound-loaded nanocarriers was not extensively found in the search results, the general principles and advancements in this field are highly relevant mdpi.commdpi.com. Future studies are needed to design, characterize, and evaluate the efficacy and safety of this compound-loaded nanodelivery systems in preclinical models.
Exploration of this compound's Role in Diverse Biological Systems
While research has primarily focused on the antioxidant, anti-inflammatory, and anticancer potential of this compound, exploring its role in diverse biological systems represents a significant frontier ontosight.ainih.govresearchgate.net. Natural compounds like this compound, found in plants with a history of traditional medicinal use, often exhibit a wide range of biological activities researchgate.netresearchgate.net.
Beyond its studied effects, future research could investigate the impact of this compound on:
Metabolic Disorders: Given the preliminary findings on its interaction with glycogen phosphorylase, further research into its effects on glucose and lipid metabolism, insulin (B600854) sensitivity, and other aspects of metabolic health is warranted journalspub.com.
Neurological Systems: Some flavonoids have demonstrated neuroprotective effects. Investigating the potential of this compound in neurological models, including its impact on neuroinflammation, oxidative stress, and neuronal function, could reveal new therapeutic possibilities.
Cardiovascular System: The antioxidant and anti-inflammatory properties of this compound suggest potential benefits for cardiovascular health. Research could explore its effects on blood pressure, cholesterol levels, endothelial function, and platelet aggregation.
Immune System: While its anti-inflammatory effects are noted, a deeper understanding of how this compound modulates immune responses, including its effects on different immune cell populations and cytokine production, is needed ontosight.ai.
Microbiome: Emerging research highlights the interplay between natural compounds and the gut microbiome. Investigating how this compound interacts with and influences the microbial communities in the gut could reveal effects on gut health and systemic immunity.
Exploring these diverse biological systems will require a combination of in vitro studies using relevant cell lines and primary cells, as well as in vivo studies in appropriate animal models. This broader exploration will help to fully understand the therapeutic potential of this compound and identify novel applications.
| Compound Name | PubChem CID |
| This compound | 5281647 |
| Butrin (B1195357) | 5281648 |
| Isobutrin (B1238462) | 5281649 |
| Butein (B1668091) | 5281650 |
| Coreopsin | 107813 |
| Monospermoside | 161284 |
| Iso monospermoside | 161285 |
| Palasitrin | 161286 |
| Sulphurein | 5281651 |
Data Table 1: Antiproliferative Activity of this compound, Butrin, and Isobutrin on Cancer Cell Lines (48h incubation) nih.govsemanticscholar.orgresearchgate.net
| Compound | HT-29 (Colon Cancer) EC50 (µg/mL) | HepG2 (Liver Cancer) EC50 (µg/mL) |
| This compound | 50 | 100 |
| Butrin | 100 | 500 |
| Isobutrin | 80 | 150 |
Q & A
Q. What methodologies are recommended for the initial isolation and purification of Isocoreopsin from natural sources?
To isolate this compound, employ sequential solvent extraction (e.g., hexane, ethyl acetate, methanol) followed by chromatographic techniques like column chromatography (CC) or preparative HPLC. Validate purity using TLC and HPLC-DAD, and confirm structural integrity via NMR (¹H, ¹³C) and HRMS . Optimize solvent polarity gradients to minimize co-elution of structurally similar compounds.
Q. How can researchers design experiments to confirm the structural identity of synthesized this compound?
Combine spectroscopic and crystallographic methods:
- NMR : Assign proton and carbon signals using 2D experiments (COSY, HSQC, HMBC) to resolve stereochemistry.
- X-ray diffraction : Resolve crystal structures to confirm absolute configuration.
- Comparative analysis : Cross-validate data against published spectral libraries .
Q. What are the standard protocols for assessing this compound’s stability under varying storage conditions?
Conduct accelerated stability studies:
- Temperature : Store samples at 4°C, 25°C, and 40°C for 1–6 months.
- Light exposure : Use ICH guidelines (e.g., UV light at 320–400 nm).
- Analytical endpoints : Monitor degradation via HPLC-MS and quantify impurities using peak area normalization .
Q. Which in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Prioritize target-specific assays:
Q. How should researchers address solubility challenges in pharmacological studies of this compound?
Use co-solvents (DMSO ≤ 0.1%) or surfactants (e.g., Tween-80) for in vitro assays. For in vivo studies, optimize formulations via nanoencapsulation or lipid-based carriers. Validate solubility using dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound across studies be systematically resolved?
Apply meta-analysis frameworks:
Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?
Integrate multi-omics approaches:
Q. How should researchers design pharmacokinetic studies to evaluate this compound’s bioavailability?
Implement a crossover study design:
Q. What computational tools are recommended for predicting this compound’s structure-activity relationships (SAR)?
Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
Q. How can researchers mitigate batch-to-batch variability in this compound production?
Adopt quality-by-design (QbD) principles:
- Critical process parameters (CPPs) : Monitor reaction time, temperature, and catalyst concentration.
- PAT tools : Use in-line FTIR for real-time reaction monitoring.
- Statistical control : Implement multivariate analysis (PLS regression) to correlate CPPs with purity .
Methodological Tables
Q. Table 1: Analytical Techniques for this compound Characterization
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| HPLC-DAD | Purity assessment | Column: C18; λ = 254 nm | |
| HRMS (ESI+) | Molecular formula confirmation | Resolution: 30,000 | |
| ¹H/¹³C NMR | Structural elucidation | Solvent: CDCl₃ or DMSO-d₆ | |
| X-ray diffraction | Absolute configuration determination | CCDC deposition required |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
